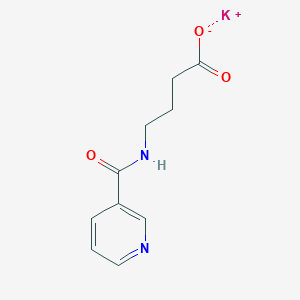![molecular formula C15H15BrN2O2 B5244354 2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID](/img/structure/B5244354.png)
2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID is a complex organic compound characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to an acetic acid backbone
Vorbereitungsmethoden
The synthesis of 2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzaldehyde and phenylacetic acid.
Condensation Reaction: The aldehyde group of 2-amino-5-bromobenzaldehyde reacts with the amino group of phenylacetic acid under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-{[(2-AMINO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETIC ACID stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Similar compounds include:
2-Amino-5-bromobenzoic acid: Shares the amino and bromine functional groups but lacks the phenylacetic acid moiety.
Phenylacetic acid derivatives: These compounds have similar structural features but may differ in their specific functional groups and reactivity.
Eigenschaften
IUPAC Name |
2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-11-6-7-13(17)12(8-11)15(18-9-14(19)20)10-4-2-1-3-5-10/h1-8,15,18H,9,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGHXXIKZRCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)piperidin-4-yl]methyl}but-2-enamide](/img/structure/B5244275.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5244294.png)

![N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine](/img/structure/B5244307.png)
![3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5244310.png)
![3-(7-Methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-yl)propanoic acid](/img/structure/B5244313.png)
![1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B5244321.png)
![N-[2-(tert-butylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5244332.png)
![1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5244346.png)

![N-allyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5244358.png)


![pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5244385.png)
